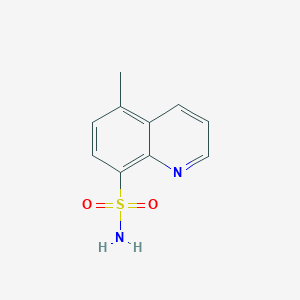

5-Methylquinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methylquinoline-8-sulfonamide is a synthetic compound that belongs to the group of sulfonamides . Sulfonamides are a group of man-made medicines that contain the sulfonamide chemical group . They are used for a range of conditions such as diabetes and pain relief . The exact use of 5-Methylquinoline-8-sulfonamide is not specified.

Molecular Structure Analysis

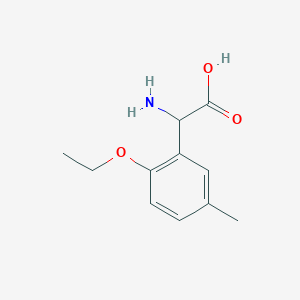

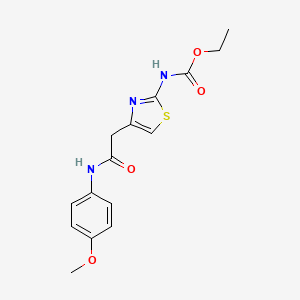

The molecular formula of 5-Methylquinoline-8-sulfonamide is C10H10N2O2S. The InChI code is 1S/C10H10N2O2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H2,11,13,14) .Physical And Chemical Properties Analysis

5-Methylquinoline-8-sulfonamide is a powder with a molecular weight of 222.27 .Applications De Recherche Scientifique

Inhibition of Protein Kinases Isoquinoline sulfonamides, including those related to 5-Methylquinoline-8-sulfonamide, have been found to be potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, impacting cellular processes such as cytotoxic T lymphocyte-mediated lysis and cellular proliferation. This suggests their utility in researching cellular signaling and potential therapeutic applications (Hidaka et al., 1984; Juszczak & Russell, 1989).

Chelate Extraction Reagents The use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents for divalent metal cations has been explored, showing superior extractability in ionic liquid systems compared to traditional chloroform systems. This application is a fundamental approach to developing novel extraction reagents for metals, showcasing their potential in analytical and industrial chemistry (Ajioka et al., 2008).

Antifungal and Antibacterial Activity A series of hybrids between the 8-hydroxyquinoline core and sulfonamide has been synthesized, displaying significant antifungal and antibacterial activities. This includes potential candidates for the treatment of dermatomycosis and candidiasis, indicating their relevance in developing new antimicrobial agents (Joaquim et al., 2018).

Vasodilatory Activity The synthesis of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives has shown to possess vasodilatory action, indicating potential applications in cardiovascular research and therapy. These compounds, through their action on arterial blood flow, suggest their utility in exploring new treatments for vascular diseases (Morikawa et al., 1989).

Mécanisme D'action

Target of Action

5-Methylquinoline-8-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthetase and carbonic anhydrase . Folic acid is essential for the synthesis of DNA in bacteria, and by inhibiting these enzymes, sulfonamides prevent bacterial growth and proliferation .

Mode of Action

Sulfonamides, including 5-Methylquinoline-8-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By mimicking the structure of PABA, sulfonamides bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This results in a halt in DNA synthesis and bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 5-Methylquinoline-8-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, the compound prevents the production of folic acid, a crucial component for DNA synthesis . The downstream effect of this inhibition is a halt in bacterial growth and proliferation .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be metabolized in the liver . It is also likely to be excreted in the urine

Result of Action

The primary molecular effect of 5-Methylquinoline-8-sulfonamide is the inhibition of folic acid synthesis in bacteria, leading to a halt in DNA synthesis . On a cellular level, this results in the prevention of bacterial growth and proliferation . This makes 5-Methylquinoline-8-sulfonamide an effective antibacterial agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methylquinoline-8-sulfonamide. For instance, the presence of the compound in various environmental compartments due to widespread contamination can lead to unintentional exposure of different organisms . This can potentially affect biogeochemical cycles and impact ecosystem functioning . Moreover, the development of bacterial resistance to sulfonamides is a significant concern, particularly in environments where these antibiotics are frequently used .

Safety and Hazards

Propriétés

IUPAC Name |

5-methylquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHLBXSSOVDGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2767832.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2767836.png)

![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2767839.png)

![6-Benzyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767844.png)

![2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2767845.png)

![4-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2767853.png)